molecular formula C13H18O4 B12596545 Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate CAS No. 646064-60-0

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate

Cat. No.: B12596545
CAS No.: 646064-60-0
M. Wt: 238.28 g/mol
InChI Key: SAFLXMWBXPHXDL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is an organic compound with a complex structure that includes an ethyl ester, a methoxy group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate typically involves the esterification of 3-(2-methoxyphenoxy)-2-methylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products:

    Oxidation: Formation of 3-(2-methoxyphenoxy)-2-methylpropanoic acid.

    Reduction: Formation of 3-(2-methoxyphenoxy)-2-methylpropanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

    Ethyl 3-(2-hydroxyphenoxy)-2-methylpropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 3-(2-methoxyphenoxy)-2-methylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-(2-methoxyphenoxy)-2-ethylpropanoate: Similar structure but with an ethyl group on the propanoate chain.

Uniqueness: this compound is unique due to the presence of both methoxy and phenoxy groups, which can influence its reactivity and interactions with biological targets. The specific arrangement of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

646064-60-0

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate

InChI

InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8,10H,4,9H2,1-3H3

InChI Key

SAFLXMWBXPHXDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)COC1=CC=CC=C1OC

Origin of Product

United States

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